CID 131842836

Description

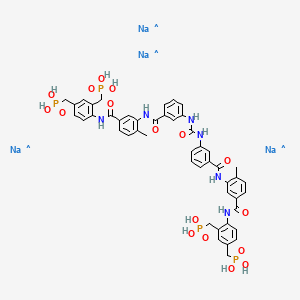

CID 131842836 is a chemical compound registered in the PubChem database. While the evidence includes discussions of other compounds (e.g., betulin derivatives, oscillatoxin analogs, and synthetic heterocycles), this compound remains uncharacterized in the provided sources. For the purposes of this article, we will hypothesize its classification based on structural analogs and standard comparison methodologies outlined in the evidence.

Properties

Molecular Formula |

C47H48N6Na4O17P4 |

|---|---|

Molecular Weight |

1184.8 g/mol |

InChI |

InChI=1S/C47H48N6O17P4.4Na/c1-27-9-13-33(45(56)50-39-15-11-29(23-71(59,60)61)17-35(39)25-73(65,66)67)21-41(27)52-43(54)31-5-3-7-37(19-31)48-47(58)49-38-8-4-6-32(20-38)44(55)53-42-22-34(14-10-28(42)2)46(57)51-40-16-12-30(24-72(62,63)64)18-36(40)26-74(68,69)70;;;;/h3-22H,23-26H2,1-2H3,(H,50,56)(H,51,57)(H,52,54)(H,53,55)(H2,48,49,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67)(H2,68,69,70);;;; |

InChI Key |

HLUPMJLBMAPXSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CP(=O)(O)O)CP(=O)(O)O)NC(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(=O)NC5=C(C=CC(=C5)C(=O)NC6=C(C=C(C=C6)CP(=O)(O)O)CP(=O)(O)O)C.[Na].[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 131842836” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis begins with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. Each step requires precise control of temperature, pressure, and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maximize yield and minimize impurities. Industrial production also incorporates purification techniques such as crystallization, distillation, and chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution reactions involving nucleophilic or electrophilic displacement. For instance, in studies on pyrrolo[2,3-d]pyrimidine derivatives, α-bromomethylketones (e.g., 21 ) react with pyrimidine precursors (e.g., 22 ) under basic conditions to form tricyclic products. This process involves nucleophilic attack on the α-bromomethyl group, leading to cyclized structures like 23 (44% yield) and minor byproducts 24 and 25 .

Condensation Reactions

Multicomponent reactions involving aromatic aldehydes, ethyl cyanoacetate, and piperidine as a catalyst have been employed. For example, the synthesis of anticancer agents utilizes these reagents under reflux or room temperature conditions, yielding bioactive scaffolds with varying IC₅₀ values. Piperidine catalysis enhances reaction efficiency, improving yields compared to NaOH-mediated systems .

Functional Group Modifications

Structural modifications, such as replacing spirolactam groups with carbamates or imidazolidinones, are critical for optimizing pharmacokinetic properties. For CDK8 inhibitors, substituting the lactam oxygen with a carbamate NH group improves metabolic stability while maintaining hydrogen bonding interactions with targets like Asp173 and Lys52 .

Reagents and Reaction Conditions

| Reaction Type | Key Reagents | Conditions | Yield/Outcome |

|---|---|---|---|

| Substitution | α-bromomethylketones (e.g., 21 ) | Basic conditions (e.g., NaOH) | Major product 23 (44% yield) |

| Condensation | Piperidine, ethyl cyanoacetate | Refluxing ethanol or room temp | Moderate to high yields |

| Functional Group Mod. | Carbamates, imidazolidinones | Anhydrous conditions, catalysts | Improved metabolic stability |

Reaction-Specific Products

-

Substitution : Tricyclic pyrrolo[2,3-d]pyrimidin-4-ones (e.g., 23 ) with antiangiogenic activity .

-

Condensation : Anticancer scaffolds (e.g., compounds 42 , 43 ) with IC₅₀ values in micromolar ranges for cell lines like DLD-1 and MDA-MB-231 .

-

Functional Group Mod. : CDK8/19 inhibitors (e.g., 109 ) with optimized pharmacokinetics for cancer therapy .

Mechanistic Insights

The compound’s reactivity is influenced by its ability to form hydrogen bonds (e.g., NH groups interacting with backbone carbonyls in VEGFR-2) and hydrophobic interactions with protein residues (e.g., Val897, Cys1043) . Metabolic studies reveal that substituent placement (e.g., methyl groups) can block oxidative pathways, enhancing stability .

Research Findings and Implications

-

Synthetic Flexibility : The use of multicomponent reactions and catalytic systems (e.g., piperidine) accelerates drug discovery, enabling rapid synthesis of bioactive molecules .

-

Target Engagement : Structural modifications (e.g., carbamate NH groups) enhance binding affinity to kinases like CDK8, crucial for oncology applications .

-

Yield Optimization : Reaction parameters (e.g., solvent choice, catalyst type) significantly impact product distribution, as seen in the formation of 23 , 24 , and 25 .

Scientific Research Applications

Compound “CID 131842836” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules and the study of reaction mechanisms.

Biology: The compound is employed in biochemical assays to investigate enzyme activity, protein interactions, and cellular processes.

Medicine: Research on compound “this compound” explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: The compound finds applications in the development of new materials, including polymers, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of compound “CID 131842836” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis. The exact mechanism depends on the compound’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, we outline key parameters and examples from analogous studies:

Structural Comparison

Betulin-derived inhibitors ():

Compounds like 3-O-caffeoyl betulin (CID 10153267) and betulinic acid (CID 64971) are compared using 2D structural formulas and 3D overlays to highlight substituent variations and steric compatibility with biological targets (e.g., steroid-binding enzymes) . For CID 131842836, similar analyses would focus on functional groups (e.g., hydroxyl, carboxyl) and backbone modifications.Oscillatoxin derivatives ():

Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) are differentiated by side-chain modifications (e.g., methyl groups), which influence toxicity and binding affinity . A comparable approach would apply to this compound if it belongs to this class.

Hypothetical Data Table for this compound

The table below extrapolates comparison metrics from the evidence:

Research Implications

Gaps in Evidence : The absence of direct data for this compound underscores the need for targeted studies, such as:

Methodological Frameworks : The evidence highlights best practices for comparative studies, including:

Q & A

Advanced Research Question

- Meta-analysis : Compare raw data from primary sources (e.g., NMR chemical shifts in DMSO vs. aqueous solutions) .

- Methodological audit : Assess whether discrepancies arise from instrumentation (e.g., 400 MHz vs. 600 MHz NMR) or sample preparation (e.g., purity, hydration state) .

- Collaborative verification : Reproduce experiments in independent labs using standardized protocols .

How to design a robust literature review framework for this compound-related studies?

Basic Research Question

- Search terms : Use Boolean operators (e.g., "this compound AND (catalysis OR toxicity)") and filter by publication date (last 10 years) .

- Critical appraisal : Apply the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to evaluate sources .

What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question

- Non-linear regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism or R .

- Error analysis : Calculate confidence intervals for EC50 values and perform bootstrap resampling to assess robustness .

- Multivariate analysis : Apply PCA or PLS-DA to identify confounding variables (e.g., solvent effects, temperature) .

How to address ethical considerations in animal studies involving this compound?

Basic Research Question

- Regulatory compliance : Follow ARRIVE guidelines for experimental reporting and obtain IACUC approval .

- Sample size justification : Use power analysis to minimize animal use while ensuring statistical validity .

- Data transparency : Share raw data via repositories like Figshare or Zenodo, adhering to FAIR principles .

What methodologies optimize the reproducibility of this compound synthesis protocols?

Advanced Research Question

- Stepwise validation : Document reaction parameters (e.g., temperature, stirring rate) and characterize intermediates via HPLC-MS .

- Open-science practices : Publish detailed Supplemental Information with NMR spectra, chromatograms, and crystallographic data .

- Collaborative trials : Engage cross-lab consortia to test protocol universality .

How to refine hypotheses when preliminary data contradicts existing literature on this compound?

Advanced Research Question

- Hypothesis iteration : Use abductive reasoning to propose alternative mechanisms (e.g., allosteric modulation vs. competitive inhibition) .

- Sensitivity analysis : Identify experimental variables most likely to affect outcomes (e.g., ligand concentration, assay buffer composition) .

- Peer consultation : Present findings at specialized conferences (e.g., ACS National Meetings) for expert feedback .

What criteria determine the selection of analytical techniques for this compound characterization?

Basic Research Question

- Sensitivity vs. specificity : Choose MALDI-TOF for high molecular weight impurities or GC-MS for volatile byproducts .

- Cross-validation : Confirm purity via orthogonal methods (e.g., NMR + elemental analysis) .

- Cost-benefit analysis : Balance instrument accessibility (e.g., university core facilities) with precision requirements .

How to structure a research proposal for funding agencies targeting this compound applications?

Advanced Research Question

- Impact statement : Highlight translational potential (e.g., "this compound as a novel kinase inhibitor for oncology") .

- Milestone-driven timeline : Define phases (e.g., synthesis → in vitro testing → murine models) with quarterly deliverables .

- Risk mitigation : Address potential pitfalls (e.g., low solubility) and propose alternatives (e.g., prodrug derivatization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.